Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate is an ethyl ester derivative featuring a β-keto propanoate backbone linked to a 3-hydroxyphenyl group. This compound is structurally characterized by:
- A 3-hydroxyphenyl substituent at the β-keto position, enabling hydrogen bonding and increased polarity.
- A reactive β-keto ester moiety, which facilitates diverse synthetic transformations, such as cyclizations, condensations, and nucleophilic additions.
The hydroxyl group at the meta position on the phenyl ring distinguishes it from other aryl-substituted β-keto esters. This group enhances solubility in polar solvents and may influence biological activity through interactions with enzymes or receptors.
Properties
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJAPEQIQIIHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-hydroxyphenyl)-3-oxopropanoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-(3-hydroxyphenyl)-3-oxopropanoic acid+ethanolsulfuric acidEthyl 3-(3-hydroxyphenyl)-3-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(3-hydroxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the active hydroxyphenyl moiety, which can then interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate with key analogs reported in the evidence, focusing on substituent effects, synthesis, and applications:
Key Findings:
Substituent Effects on Reactivity and Solubility: Electron-donating groups (e.g., -OCH₃, -OH) increase electron density at the β-keto group, enhancing nucleophilic attack. For example, Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes efficient condensation with amines to form acrylates . Electron-withdrawing groups (e.g., -Cl, -F) stabilize the β-keto tautomer, improving stability under acidic conditions . Hydroxyl vs.
Synthetic Flexibility: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is utilized in heterocyclic syntheses (e.g., imidazo[1,2-a]pyridines) via hydrolysis and coupling reactions . Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate’s ortho-substitution directs regioselectivity in cyclizations, yielding benzofuran derivatives .
Biological Relevance: Analogs like Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate are precursors to Pks13 inhibitors, critical for tuberculosis drug development . Fluorinated derivatives (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) are prioritized in CNS drug design due to enhanced metabolic stability .
Biological Activity
Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential, supported by research findings and case studies.
This compound features a hydroxyphenyl group that can engage in hydrogen bonding and other non-covalent interactions, significantly influencing its reactivity and biological activity. The compound can undergo various chemical reactions:
- Oxidation : The hydroxy group can be oxidized to form a ketone or aldehyde.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : The hydroxy group can participate in nucleophilic substitution reactions.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyphenyl moiety plays a crucial role in enzyme interactions, potentially leading to therapeutic effects such as anti-inflammatory and antioxidant activities. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl component which interacts with enzymes and other biomolecules.
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, it has shown activity against Mycobacterium tuberculosis (M. tuberculosis), a significant pathogen responsible for tuberculosis. Research indicates that compounds similar to this compound can inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. A study demonstrated that derivatives of this compound could reduce inflammation markers in cell cultures, suggesting a potential role in treating inflammatory diseases .
Antioxidant Activity
The compound's antioxidant capabilities have also been explored. It exhibits the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Case Studies
- Study on Antimicrobial Activity : A series of experiments were conducted to evaluate the efficacy of this compound against various strains of bacteria. Results indicated significant inhibition of growth in M. tuberculosis strains, supporting its potential as a lead compound for new antibiotic development .
- Anti-inflammatory Research : In vitro studies showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in macrophage cultures, indicating its potential use in managing inflammatory conditions .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
